1-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine
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Overview
Description
1-[(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a combination of triazole and tetrazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The presence of the dichlorophenyl and phenyl groups further enhances its potential for diverse chemical reactivity and biological interactions.
Preparation Methods
The synthesis of 1-[(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by alkylation with dichlorophenylmethyl sulfide. The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles under acidic or basic conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or dichlorophenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
1-[(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of 1-[(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and tetrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their biological functions. The dichlorophenyl and phenyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds include other triazole and tetrazole derivatives, such as:
1,2,4-Triazole-3-thiol: Known for its antimicrobial and antifungal properties.
Tetrazole derivatives: Used in the development of antihypertensive drugs and as ligands in coordination chemistry.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects
1-[(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE stands out due to its unique combination of triazole and tetrazole rings, along with the dichlorophenyl and phenyl groups, which confer enhanced chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H14Cl2N8S |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
1-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C17H14Cl2N8S/c18-13-7-6-11(8-14(13)19)10-28-17-23-21-15(9-26-16(20)22-24-25-26)27(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,20,22,25) |
InChI Key |
PNXJYMOLDQVKEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=C(C=C3)Cl)Cl)CN4C(=NN=N4)N |
Origin of Product |
United States |
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